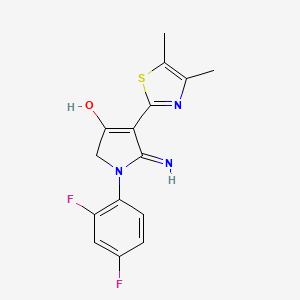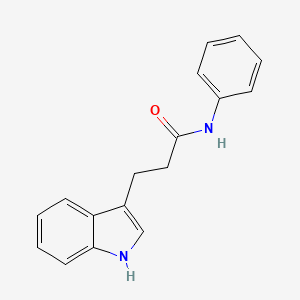![molecular formula C21H22ClFN4O B12180363 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine](/img/structure/B12180363.png)
1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorofluorophenyl group and an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Substitution on the Piperazine Ring: The piperazine ring is then substituted with the oxadiazole moiety through nucleophilic substitution reactions.
Introduction of the Chlorofluorophenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, owing to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine can be compared with other similar compounds, such as:
1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine: This compound has a methyl group instead of a phenyl group on the oxadiazole ring, leading to different chemical and biological properties.
1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,2,4-oxadiazol-2-yl)ethyl]piperazine: The position of the nitrogen atoms in the oxadiazole ring is different, which can affect the compound’s reactivity and biological activity.
Eigenschaften
Molekularformel |
C21H22ClFN4O |
|---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
2-[1-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H22ClFN4O/c1-15(20-24-25-21(28-20)16-6-3-2-4-7-16)27-12-10-26(11-13-27)14-17-18(22)8-5-9-19(17)23/h2-9,15H,10-14H2,1H3 |
InChI-Schlüssel |
HDOMHGFNDBELQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN=C(O1)C2=CC=CC=C2)N3CCN(CC3)CC4=C(C=CC=C4Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12180291.png)
![2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B12180294.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180306.png)
![3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one](/img/structure/B12180314.png)

![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B12180344.png)
![methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B12180346.png)

![N',N',4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12180353.png)
![6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12180359.png)

![5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12180374.png)
![2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate](/img/structure/B12180381.png)
